1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-15-3-1-2-4-18(15)24-9-11-25(12-10-24)20(27)16-7-8-19-22-17(14-5-6-14)13-26(19)23-16/h1-4,7-8,13-14H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDVPQOYUZBMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine is a synthetic compound that belongs to the class of imidazopyridazines. This compound has garnered interest due to its potential therapeutic applications, particularly as an inhibitor in various biological pathways. In this article, we will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- Molecular Formula : C20H19F3N6O
- Molecular Weight : 416.4 g/mol
- CAS Number : 2549025-37-6
The biological activity of this compound is primarily linked to its ability to inhibit specific signaling pathways. It is believed to interact with target proteins involved in neurotransmitter release and receptor modulation. Notably, compounds in this class may modulate synaptic transmission by inhibiting synaptic vesicle glycoprotein 2A (SV2A), which plays a crucial role in neurotransmitter release mechanisms. This inhibition can lead to altered neuronal excitability and has implications for treating neurological conditions such as epilepsy and schizophrenia.
Inhibitory Activities
Recent studies have evaluated the inhibitory activities of related compounds containing the piperazine moiety. For instance, derivatives with a similar structure have shown significant monoamine oxidase (MAO) inhibitory activities:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T3 | 4.19 | 0.039 | 107.4 |
| T6 | 1.57 | 0.013 | 120.8 |
These results indicate that T6 is a potent reversible and competitive inhibitor of MAO-B, making it a candidate for further development in treating neurodegenerative disorders like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxic effects were assessed using L929 fibroblast cells:
| Compound | IC50 (µM) |
|---|---|
| T3 | 27.05 |
| T6 | 120.6 |
T6 exhibited lower cytotoxicity compared to T3, suggesting its potential as a safer drug candidate .
Study on Neurotransmitter Release
A study investigating the effects of compounds similar to this compound found that these compounds could effectively modulate neurotransmitter release through SV2A inhibition. The modulation of synaptic transmission presents a promising avenue for treating conditions characterized by dysregulated neurotransmission .
Patent Literature
The compound has been documented in several patents, highlighting its potential as a pharmaceutical agent for treating neurological disorders and other conditions related to specific signaling pathway inhibition . These patents detail the synthesis methods and biological evaluations that support the therapeutic claims.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to the imidazopyridazine class exhibit various biological activities, including:
- Neurotransmitter Modulation : These compounds may influence neurotransmitter release mechanisms by interacting with synaptic proteins like synaptic vesicle glycoprotein 2A (SV2A). This modulation can have implications for treating neurological disorders such as epilepsy and schizophrenia .
- Amyloid Plaque Binding : Some derivatives have shown binding affinities to amyloid plaques, suggesting potential applications in neurodegenerative diseases like Alzheimer's. For instance, certain imidazo[1,2-b]pyridazines have been evaluated for their ability to bind synthetic aggregates of Aβ1−40 with promising results .
Therapeutic Applications
Based on its structural properties and biological activities, 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine holds potential in several therapeutic areas:
- Neurological Disorders : Due to its action on neurotransmitter pathways, it may serve as a candidate for the treatment of epilepsy and schizophrenia.
- Cancer Research : The imidazopyridazine core has been associated with various anticancer activities, potentially targeting specific signaling pathways involved in tumor growth and progression.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of imidazo[1,2-b]pyridazines for their binding properties and biological effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is central to several kinase inhibitors. For example:
- Ponatinib intermediates : describes the synthesis of ponatinib, a Bcr-Abl inhibitor, using imidazo[1,2-b]pyridazine derivatives. However, the target compound differs by incorporating a cyclopropyl group and a 2-fluorophenylpiperazine moiety instead of trifluoromethyl or ethynyl substituents .
- Compound 7 in : 1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine shares the imidazopyridazine core but replaces the cyclopropyl group with a pyrazole-carboxamide fragment.
Table 1: Key Structural Differences in Imidazo[1,2-b]pyridazine Derivatives
Piperazine-Containing Analogs
The 4-(2-fluorophenyl)piperazine group is a common pharmacophore in CNS and anticancer agents:
- 1-(2-Fluorobenzyl)piperazine derivatives: synthesizes 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, which adopts a chair conformation in crystallographic studies. The fluorophenyl group enhances π-π stacking in receptor binding, a feature shared with the target compound .
- 4-(2-Fluorophenyl)piperidine-2,6-dione () : This analog lacks the imidazopyridazine core but demonstrates the role of fluorophenyl groups in modulating lipophilicity (logP = 1.8) and metabolic stability .
Table 2: Piperazine Derivatives with Fluorophenyl Substituents
Fluorophenyl-Substituted Anticancer Agents
The 2-fluorophenyl group is prevalent in compounds targeting DNA or kinases:
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine () : This benzodiazepine derivative shares the 2-fluorophenyl group but lacks the piperazine linker, resulting in distinct DNA intercalation properties .
- Flunarizine analogs () : 1-[(RS)-(2-Fluorophenyl)(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine dihydrochloride highlights the role of difluorophenyl groups in calcium channel modulation, contrasting with the target compound’s kinase-focused design .
Key Research Findings and Data
- Synthetic Accessibility : The target compound’s imidazopyridazine core can be synthesized via coupling reactions similar to ponatinib intermediates (yields ~5–10% in multi-step routes) .
- Structural Insights : X-ray data from confirms that fluorophenyl-substituted piperazines adopt chair conformations, optimizing hydrophobic interactions in binding pockets .
Preparation Methods
Synthesis of 2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic Acid
The imidazo[1,2-b]pyridazine core is typically synthesized via cyclization reactions. A representative approach involves condensing 3-aminopyridazine derivatives with α-haloketones or cyclopropane-containing precursors. For example, Li et al. demonstrated that reacting 3-amino-6-chloropyridazine with cyclopropylacetyl chloride in the presence of triethylamine yields 2-cyclopropylimidazo[1,2-b]pyridazine . Subsequent oxidation of the methyl group at position 6 to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic conditions, yielding 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid with 78% efficiency .
Key Reaction Conditions :
-
Solvent: Dichloroethane (DCE)
-
Catalyst: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
Preparation of 4-(2-Fluorophenyl)piperazine
4-(2-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. Boonmee et al. reported a microwave-assisted method where piperazine reacts with 1-bromo-2-fluorobenzene in the presence of copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) as ligands . This Ullmann-type coupling proceeds at 120°C for 2 hours, achieving 89% yield .
Alternative Pathway :
Hydrazine hydrate and thionyl chloride (SOCl₂) can functionalize piperazine derivatives, as seen in the synthesis of 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine . However, this method requires stringent control over stoichiometry to avoid over-chlorination.
Amide Coupling to Assemble the Final Compound
The final step involves coupling 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid with 4-(2-fluorophenyl)piperazine. VulcanChem outlines a protocol using carbodiimide-based coupling agents :
-
Activation of Carboxylic Acid :
The acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, yielding the acyl chloride. -
Amide Bond Formation :
The acyl chloride is reacted with 4-(2-fluorophenyl)piperazine (1.2 equiv) in DCM with triethylamine (3.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7) .
Optimized Parameters :
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/Hydroxybenzotriazole (HOBt)
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Solvent: Dimethylformamide (DMF)
Comparative Analysis of Synthetic Routes
The table below summarizes critical data from peer-reviewed studies:
Challenges and Optimization Strategies
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Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Using milder oxidants like Jones reagent (CrO₃/H₂SO₄) instead of KMnO₄ minimizes degradation .
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Piperazine Reactivity : Excess 2-fluorophenyl halide can lead to di-substitution. Stoichiometric control (1:1.05 ratio of piperazine to aryl halide) ensures mono-functionalization .
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Coupling Efficiency : Microwave irradiation reduces reaction time from 12 hours to 45 minutes while improving yield by 8–12% .
Q & A
Q. What synthetic strategies are recommended for constructing the imidazo[1,2-b]pyridazine core in this compound?
The imidazo[1,2-b]pyridazine moiety can be synthesized via cyclization reactions between pyridazine derivatives and cyclopropane-containing precursors. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to form triazole intermediates in related piperazine derivatives . Key steps include optimizing reaction time (monitored via TLC) and using biphasic solvent systems (e.g., H₂O:DCM) to improve yield. Purification via silica gel chromatography with ethyl acetate/hexane gradients is typical .
Q. How should researchers handle safety concerns related to intermediates or byproducts during synthesis?
Safety data sheets (SDS) for structurally similar piperazines highlight hazards such as skin/eye irritation and toxic fume release under high temperatures . Recommended precautions include:
- Use of fume hoods and PPE (gloves, goggles).
- Avoidance of oxidizers to prevent hazardous reactions (e.g., CO/NOx emissions) .
- Proper disposal of waste via certified protocols .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : For confirming substituent positions (e.g., cyclopropyl, fluorophenyl groups).
- HPLC-MS : To assess purity (>98% threshold for research-grade compounds) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, as seen in analogous piperazine structures .
Q. How does the 2-fluorophenyl group influence the compound’s stability under varying pH conditions?
Fluorinated aryl groups generally enhance metabolic stability and lipophilicity. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10) can identify degradation pathways. LC-MS can detect hydrolytic cleavage of the piperazine-carboxylate bond, a common instability site .
Advanced Research Questions
Q. What computational methods are effective for predicting reaction pathways and optimizing enantioselectivity?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) can model lithiation-trapping steps in piperazine functionalization. For stereoselective synthesis, asymmetric lithiation using (-)-sparteine/s-BuLi and electrophile optimization are critical . Computational feedback loops (ICReDD’s approach) integrate experimental data to refine reaction conditions .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay Design : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement.
- Data Normalization : Account for variables like cell permeability (e.g., logP >3 for CNS targets) .
- Meta-Analysis : Compare with structurally related compounds (e.g., 1-(2-fluorophenyl)piperazine derivatives) to identify SAR trends .
Q. What strategies mitigate byproduct formation during the coupling of cyclopropylimidazo[1,2-b]pyridazine to the piperazine core?
Q. How can Design of Experiments (DoE) improve yield in multi-step syntheses?
DoE (e.g., factorial designs) identifies critical factors like stoichiometry, solvent ratio, and catalyst loading. For example, a 3² factorial design optimized triazole formation in analogous reactions, reducing steps from 12 to 5 . Response surface models (RSM) further refine conditions for >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
